Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate
Description
Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate (CAS: 63366-76-7) is a sulfonamide derivative with the molecular formula C₁₆H₁₇NO₄S and a molecular weight of 319.375 g/mol . It features a benzyl ester group linked to an acetamide backbone substituted with a 4-methylphenylsulfonyl moiety. Key physical properties include a density of 1.259 g/cm³, boiling point of 474.6°C, and flash point of 240.8°C . The compound’s sulfonamide group is characteristic of bioactive molecules, often associated with enzyme inhibition or receptor modulation.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-[(4-methylphenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(19,20)17-11-16(18)21-12-14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLIDGRREQSGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297853 | |
| Record name | benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834805 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
63366-76-7 | |
| Record name | NSC118529 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-P-TOSYLGLYCINE BENZYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfonylation of N-Benzylglycine Methyl Ester
In this route, N-benzylglycine methyl ester is reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine. The base neutralizes hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. The reaction is typically conducted in dichloromethane or tetrahydrofuran at 0–25°C for 4–6 hours, yielding the sulfonamide intermediate.
Reaction Conditions:
Esterification of the Sulfonamide Intermediate
The sulfonamide intermediate is esterified using benzyl alcohol under acidic conditions. p-Toluenesulfonic acid (pTSA) serves as a catalyst in toluene, with azeotropic removal of water via Dean-Stark trap to shift the equilibrium. Reflux conditions (110–120°C) for 8–12 hours afford the final product.
Optimization Insights:
- Catalyst Loading: 5 mol% pTSA improves reaction rate without side reactions.
- Solvent: Toluene enhances solubility of aromatic intermediates.
- Yield: 78–85% after recrystallization.
One-Pot Tandem Synthesis
Recent advances have consolidated the sulfonylation and esterification steps into a single pot, reducing purification steps and improving atom economy. This method employs dual-activation strategies, where the amine is simultaneously protected and activated for esterification.
Reaction Mechanism and Conditions
Glycine is treated with benzyl chloroformate (Cbz-Cl) to form a mixed carbonate intermediate, which reacts in situ with 4-methylbenzenesulfonyl chloride. The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) facilitates the reaction in a biphasic system (water/dichloromethane).
Key Parameters:
Limitations and Solutions
While one-pot methods streamline synthesis, competing hydrolysis of the sulfonyl chloride can reduce yields. Excess sulfonyl chloride (1.5 equivalents) and controlled pH (8–9) mitigate this issue.
Industrial-Scale Production Strategies
Industrial methods prioritize cost-effectiveness and scalability, often employing continuous-flow reactors and recoverable catalysts.
Continuous-Flow Sulfonylation
A patent-pending method utilizes a tubular reactor for the sulfonylation step, with residence times optimized to 30 minutes at 50°C. The process achieves 90% conversion with 99% selectivity, minimizing byproducts.
Advantages:
Solvent-Free Esterification
Microwave-assisted esterification under solvent-free conditions has been explored for energy efficiency. Benzyl alcohol acts as both reactant and solvent, with pTSA catalysis at 100°C for 2 hours.
Performance Metrics:
Comparative Analysis of Methods
The table below synthesizes data from multiple sources to evaluate the efficacy of different preparation routes:
Reaction Optimization and Troubleshooting
Common Side Reactions
Purification Techniques
- Recrystallization: Ethanol/water mixtures (3:1) yield needle-like crystals with >99% purity.
- Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) resolves sulfonamide and ester impurities.
Emerging Methodologies
Enzymatic Esterification
Lipase-catalyzed esterification in ionic liquids (e.g., [BMIM][BF4]) offers an eco-friendly alternative. Preliminary studies report 65% yield at 40°C, though scalability remains challenging.
Photocatalytic Sulfonylation
Visible-light-mediated reactions using eosin Y as a photocatalyst enable sulfonylation at room temperature. This method avoids harsh acids but requires further yield optimization (current yield: 55%).
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate serves as an important intermediate in the synthesis of more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
- Oxidation : Can be oxidized to form sulfone derivatives.
- Reduction : Reduction reactions can convert the sulfonyl group to sulfide.
- Substitution : Nucleophilic substitution reactions can occur at the ester or sulfonyl groups .
Biology
This compound has been investigated for its potential biological activities, including:
- Antimicrobial Activity : Studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential utility in treating bacterial infections .
- Anticancer Activity : Research demonstrated significant anti-proliferative effects against various cancer cell lines (e.g., MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 μM. The compound has been linked to inducing apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity .
Medicine
This compound is being explored for therapeutic applications due to its biological activity. It is considered for further development in pharmacological studies targeting cancer and bacterial infections.
Triple-Negative Breast Cancer Study
A focused investigation on sulfonamide derivatives, including this compound, reported significant anti-proliferative effects on MDA-MB-231 cells. The study highlighted apoptosis induction through increased annexin V-FITC positivity .
Antibacterial Evaluation
Another study evaluated the compound's effectiveness against common bacterial strains, demonstrating notable results against S. aureus and K. pneumoniae. This suggests its potential role in developing new antibacterial therapies .
Mechanism of Action
The mechanism of action of Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights critical differences between the target compound and its analogs:
Key Research Findings and Comparative Analysis
Lipophilicity and Bioavailability
- The coumarin-based analog () has a larger molecular weight (~449 g/mol) due to the aromatic coumarin ring, which may limit blood-brain barrier penetration but improve fluorescence-based tracking applications .
Thermal and Chemical Stability
Biological Activity
Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a sulfonamide functional group, which is known for its low toxicity and significant biological activity. The compound's structure allows it to interact with various biological macromolecules, influencing their functions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfonylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial in its potential anti-cancer and anti-inflammatory effects.
- Cellular Interaction : The compound has been shown to bind to specific receptors or proteins, altering their function and triggering various cellular responses, including apoptosis in cancer cells .
Biological Activities
-
Anticancer Activity
- Recent studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7. The compound showed IC50 values ranging from 1.52 to 6.31 μM, indicating potent activity with selectivity against cancer cells compared to normal cells .
- Additionally, the compound has been linked to inducing apoptosis in cancer cells, evidenced by a significant increase in annexin V-FITC positive cells .
- Antimicrobial Activity
- Anti-inflammatory Effects
Research Findings
Recent studies have provided insights into the biological activities of this compound:
| Activity | Cell Line/Organism | IC50 Value | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 1.52 - 6.31 μM | Selective against breast cancer cells |
| Antimicrobial | S. aureus | 50 μg/mL | Significant inhibition observed |
| Anti-inflammatory | Various | Not specified | Potential modulation of inflammatory cytokines |
Case Studies
- Triple-Negative Breast Cancer Study : A study focused on the effects of sulfonamide derivatives, including this compound, reported significant anti-proliferative effects on MDA-MB-231 cells, leading to apoptosis through increased annexin V-FITC positivity .
- Antibacterial Evaluation : Another investigation highlighted the compound's effectiveness against common bacterial strains, with notable results against S. aureus and K. pneumoniae, suggesting its utility in treating bacterial infections .
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like α-glucosidase. Focus on hydrogen bonding with sulfonamide NH and ester carbonyl groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the enzyme-ligand complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
- QSAR Modeling : Develop models using descriptors like LogP and topological polar surface area (TPSA) to predict inhibitory potency .
How should researchers address contradictions in spectral data when characterizing novel derivatives of this sulfonamide?
Advanced Research Question
Contradictions (e.g., unexpected NMR peaks or MS fragments) may arise from:
- Impurities : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .
- Tautomerism : For ambiguous NH signals, perform deuterium exchange experiments or 2D NMR (e.g., HSQC) to resolve exchangeable protons .
- Stereochemical Issues : Use X-ray crystallography (as in ) to resolve conformational ambiguities. For example, the title compound in crystallized in a monoclinic system (P2₁/c), confirming spatial arrangement.
What strategies enhance the solubility and stability of this compound in biological assays?
Basic Research Question
- Solubility : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffer containing 0.1% Tween-20 to prevent aggregation .
- Stability : Store lyophilized samples at –20°C under argon. In aqueous buffers (pH 7.4), monitor degradation via LC-MS over 24 hours .
- Derivatization : Introduce PEGylated side chains or pro-drug motifs (e.g., ester hydrolysis) to improve bioavailability .
How can researchers validate the mechanistic role of the sulfonamide group in catalytic inhibition?
Advanced Research Question
- Site-Directed Mutagenesis : Engineer enzyme mutants (e.g., α-glucosidase) to disrupt hydrogen-bonding residues (e.g., Asp349) and measure inhibition changes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm sulfonamide-enzyme interactions .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
What are the critical parameters for scaling up the synthesis of this compound while maintaining reproducibility?
Advanced Research Question
- Reactor Design : Use jacketed reactors with precise temperature control (±1°C) for exothermic sulfonylation .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate stability .
- Purification : Optimize flash chromatography conditions (e.g., gradient elution) or switch to recrystallization (ethanol/water) for large batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
